molecular formula C19H20N4O B1663559 Niraparib CAS No. 1038915-60-4

Niraparib

Katalognummer: B1663559
CAS-Nummer: 1038915-60-4
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: PCHKPVIQAHNQLW-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Niraparib is an orally active poly (ADP-ribose) polymerase inhibitor used primarily in the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. It is marketed under the brand name Zejula and was first approved by the United States Food and Drug Administration on March 27, 2017 . This compound works by inhibiting the enzymes responsible for DNA repair, thereby inducing cytotoxicity in cancer cells .

Wissenschaftliche Forschungsanwendungen

Niraparib hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Poly(ADP-Ribosyl)polymerase-Enzyme, insbesondere PARP-1 und PARP-2, hemmt. Diese Enzyme spielen eine entscheidende Rolle bei der Reparatur von Einzelstrangbrüchen in der DNA. Durch die Hemmung dieser Enzyme verhindert this compound die Reparatur von DNA-Schäden, was zur Anhäufung von Doppelstrangbrüchen führt und letztendlich zum Zelltod führt. Dieser Mechanismus ist besonders effektiv in Krebszellen mit Defekten in der homologen Rekombinationsreparatur, wie z. B. solchen mit BRCA1- oder BRCA2-Mutationen .

Wirkmechanismus

Target of Action

Niraparib is a potent, highly selective inhibitor of the poly-ADP ribose polymerase 1 (PARP1) and PARP2 enzymes . These enzymes play a crucial role in DNA repair, and by inhibiting them, this compound induces cytotoxicity in cancer cells .

Mode of Action

This compound works by blocking the enzymatic activity of PARP1 and PARP2 . This inhibition prevents these enzymes from repairing DNA damage, leading to an accumulation of DNA damage and ultimately cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA repair pathway. By inhibiting PARP1 and PARP2, this compound disrupts the repair of single-strand breaks (SSBs) and double-strand breaks (DSBs) in the DNA . This disruption leads to an accumulation of DNA damage, which can result in cell death, particularly in cancer cells .

Pharmacokinetics

This compound is orally active and has a bioavailability of 73% . It has a terminal elimination half-life of approximately 36 hours , and its exposure is dose-proportional . This compound is metabolized by carboxylesterases , and it shows moderate-to-high interindividual variability in plasma exposure . The risk for drug-drug interactions is lower for this compound compared to other PARP inhibitors .

Result of Action

The primary result of this compound’s action is the induction of DNA damage and cell death . This is particularly effective in cancer cells, which are more reliant on PARP for DNA repair due to their high rate of replication and DNA damage . This makes this compound an effective treatment for certain types of cancer, including epithelial ovarian, fallopian tube, or primary peritoneal cancer .

Action Environment

The efficacy of this compound can be influenced by several environmental factors. For instance, the presence of BRCA mutations and platinum sensitivity can serve as predictive biomarkers for response to this compound . Additionally, the efficacy of this compound can be influenced by the patient’s hepatic function, with patients with moderate hepatic impairment requiring a dose adjustment .

Biochemische Analyse

Biochemical Properties

Niraparib functions as a poly (ADP-ribose) polymerase inhibitor, specifically targeting PARP-1 and PARP-2 enzymes. These enzymes play a crucial role in the repair of single-strand DNA breaks through the base excision repair pathway. By inhibiting PARP-1 and PARP-2, this compound prevents the repair of single-strand breaks, leading to the accumulation of double-strand breaks during DNA replication. This accumulation ultimately results in cell death, particularly in cancer cells that are deficient in homologous recombination repair mechanisms .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly cancer cells. It induces cytotoxicity by preventing the repair of DNA damage, leading to cell death. In addition to its direct cytotoxic effects, this compound also influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PARP enzymes, this compound disrupts the normal functioning of these pathways, leading to altered gene expression and metabolic changes that contribute to its anti-cancer effects .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of PARP-1 and PARP-2 enzymes. By binding to the catalytic domain of these enzymes, this compound prevents their activity, leading to the accumulation of DNA damage. This inhibition creates PARP-DNA complexes that interfere with DNA replication and transcription, ultimately causing cell death. Additionally, this compound’s inhibition of PARP enzymes leads to the activation of the DNA damage response pathway, further promoting cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is generally stable and maintains its activity over extended periods. Long-term exposure to this compound can lead to the development of resistance in some cancer cells. This resistance is often associated with the restoration of homologous recombination repair mechanisms, allowing cancer cells to repair DNA damage and survive .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits PARP activity and induces cytotoxicity in cancer cells. At higher doses, this compound can cause toxic effects, including bone marrow suppression and gastrointestinal toxicity. These adverse effects are dose-dependent and highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic benefit while minimizing toxicity .

Metabolic Pathways

This compound is primarily metabolized by carboxylesterases to form its major inactive metabolite, M1. This metabolite is further conjugated to form glucuronides, which are excreted via the urine and feces. The metabolic pathways of this compound involve hydrolytic and conjugative reactions, with minimal involvement of oxidative pathways. This metabolic profile contributes to the elimination of this compound and its metabolites from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed rapidly after oral administration and reaches peak plasma concentrations within a few hours. This compound is distributed widely in tissues, with high concentrations observed in the liver, kidneys, and spleen. The transport and distribution of this compound are influenced by its binding to plasma proteins and its ability to cross cell membranes .

Subcellular Localization

This compound is localized primarily in the nucleus, where it exerts its effects on DNA repair processes. The subcellular localization of this compound is facilitated by its ability to bind to PARP enzymes, which are predominantly nuclear proteins. This localization is crucial for this compound’s activity, as it allows the drug to directly interact with its target enzymes and inhibit their function .

Analyse Chemischer Reaktionen

Reaktionstypen: Niraparib unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Metaboliten zu bilden.

    Reduktion: Reduktionsreaktionen können zur Modifizierung der funktionellen Gruppen in this compound eingesetzt werden.

    Substitution: this compound kann Substitutionsreaktionen eingehen, um verschiedene Substituenten am aromatischen Ring einzuführen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

    Substitution: Halogenierungsmittel und andere Elektrophile werden für Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation zur Bildung von Carbonsäurederivaten führen, während die Reduktion Alkohole oder Amine liefern kann .

Vergleich Mit ähnlichen Verbindungen

Niraparib gehört zu einer Klasse von Medikamenten, die als Poly(ADP-Ribosyl)polymerase-Inhibitoren bekannt sind. Zu anderen ähnlichen Verbindungen gehören:

Einzigartigkeit von this compound: this compound ist einzigartig in seinem einmal täglichen Dosierungsschema und seiner Fähigkeit, unabhängig vom Biomarkerstatus eingesetzt zu werden. Es hat sowohl bei BRCA-mutierten als auch bei nicht-BRCA-mutierten Krebsarten Wirksamkeit gezeigt, was es zu einer vielseitigen Option in der Krebstherapie macht .

Eigenschaften

IUPAC Name

2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHKPVIQAHNQLW-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146129
Record name Niraparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2. PARPs play an important role in DNA repair. They recognize and repair cellular DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs). Different DNA repair pathways exist to repair these DNA damages, including the base excision repair (BER) pathway for SSBs and BRCA-dependent homologous recombination for DSBs. If BER is impaired, SSBs accumulate and become DSBs, forcing cells to rely on other repair pathways, mainly the homologous recombination (HR) and the nonhomologous end joining, to repair DNA damages. However, some cells can have defective or deficient HR resulting from specific mutations in DNA repair genes, such as BRCA1 and 2. Inhibiting PARPs in the presence of HR deficiency leads to a phenomenon called 'synthetic lethality,' whereby the PARP inhibitor impedes BER, leading to genetic instability and cell death. Selectivity towards PARP-1 and PARP-2 is 100-fold higher than for other PARP family members. Niraparib-induced cytotoxicity may involve inhibition of PARP enzymatic activity and increased formation of PARP-DNA complexes resulting in DNA damage, apoptosis, and cell death.
Record name Niraparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11793
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

1038915-60-4
Record name Niraparib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038915-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niraparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niraparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11793
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Niraparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-4827, HCl salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NIRAPARIB
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of Niraparib?

A: this compound is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2. [, , , , , ]

Q2: How does this compound exert its antitumor effects?

A: this compound inhibits PARP enzymatic activity, leading to the trapping of PARP on single-strand DNA breaks. [] This trapping subsequently results in the accumulation of replication stress-induced double-strand DNA breaks. [] In cells with homologous recombination repair (HRR) deficiencies, these double-strand breaks cannot be efficiently repaired, ultimately leading to cell death. []

Q3: Why are homologous recombination deficient (HRD) tumors particularly sensitive to this compound?

A: HRD tumors rely heavily on PARP-mediated DNA repair mechanisms. [, , , ] By inhibiting PARP, this compound exacerbates DNA damage in these cells, ultimately overwhelming their repair capacity and leading to cell death. [, , , ]

Q4: What are the downstream effects of this compound on DNA damage response pathways?

A: this compound treatment has been shown to increase levels of: * Caspase-3, indicating apoptosis induction. [] * Phosphorylated histone γ-H2AX, a marker of double-strand DNA breaks. []

Q5: Is there information available regarding the molecular formula, weight, or spectroscopic data for this compound?

A5: The provided research abstracts do not delve into the detailed chemical structure of this compound or its spectroscopic characteristics.

Q6: Is there information available about this compound's material compatibility or stability under various conditions?

A6: The provided research abstracts primarily focus on the biological and clinical aspects of this compound and do not provide details on its material compatibility or stability.

Q7: How is this compound administered, and what is its pharmacokinetic profile?

A: this compound is administered orally. [, ] It exhibits a rapid absorption profile, achieving peak plasma concentration within approximately 3 hours. [] The drug's long terminal elimination half-life (approximately 35 hours) supports once-daily dosing. [] this compound demonstrates linear and dose-proportional pharmacokinetics, but factors like time to peak concentration, elimination half-life, and accumulation ratio remain independent of the dose administered. []

Q8: Does this compound effectively cross the blood-brain barrier?

A: Yes, research indicates that this compound demonstrates the ability to penetrate the blood-brain barrier. [, , , ] This property makes it a potential therapeutic candidate for treating brain metastases, particularly those originating from breast and ovarian cancers. [, , , ]

Q9: How does this compound's tumor exposure compare to its plasma exposure?

A: Notably, this compound exhibits a higher concentration in tumor tissue compared to plasma. [, ] In some instances, tumor concentrations were observed to be 4 to 131 times higher than corresponding plasma levels. [] This unique characteristic is attributed to its high volume of distribution. [, ]

Q10: How does the pharmacokinetic profile of this compound differ in Chinese patients compared to White patients?

A: Research suggests that the pharmacokinetic characteristics of this compound in Chinese patients are similar to those observed in White patients. []

Q11: What impact does body weight have on this compound's pharmacokinetics?

A: While baseline body weight has been found to have a modest impact on this compound's pharmacokinetic parameters, particularly drug exposure, this influence is not considered clinically significant. [, ]

Q12: How long does this compound maintain PARP inhibition?

A: Pharmacodynamic analysis shows that this compound can sustain approximately 90% PARP inhibition for a duration of 24 hours at steady state. []

Q13: What types of cancer has this compound shown efficacy against in clinical trials?

A: Clinical trials have demonstrated the efficacy of this compound in: * Ovarian cancer [, , , , , , , , , , ] * Breast cancer [, , , ] * Prostate cancer [, ] * Glioblastoma [, ]

Q14: Is this compound effective as a single agent or in combination therapies?

A: this compound has demonstrated efficacy as both a single agent and in combination with other treatments. [, , ] Research suggests it can enhance the cytotoxic effects of chemotherapy and radiotherapy. [, ] Combinations with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies are also under investigation. [, ]

Q15: Are there any known mechanisms of resistance to this compound?

A15: Resistance to PARP inhibitors, including this compound, is a complex issue. Factors influencing response include:

Q16: Is there cross-resistance between this compound and other PARP inhibitors?

A16: While the provided research abstracts do not explicitly address cross-resistance between this compound and other PARP inhibitors, this is an important area of ongoing research. Understanding patterns of cross-resistance will be crucial for optimizing treatment strategies for patients who develop resistance to one PARP inhibitor.

Q17: What are the common side effects observed with this compound treatment?

A17: The provided research abstracts focus on the scientific aspects of this compound and do not discuss detailed safety profiles or specific side effects.

Q18: What are the key biomarkers used to predict response to this compound therapy?

A18: Several biomarkers are used in clinical trials and practice to guide this compound treatment:

    Q19: What are potential areas of future research regarding biomarkers for this compound?

    A19: While BRCA and HRD status are currently key biomarkers, further research is necessary to:

    • Identify additional biomarkers that predict response or resistance beyond BRCA mutation and HRD status. [, ]
    • Develop biomarkers to predict which patients will experience significant toxicities, allowing for more personalized treatment and monitoring strategies. [, ]

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